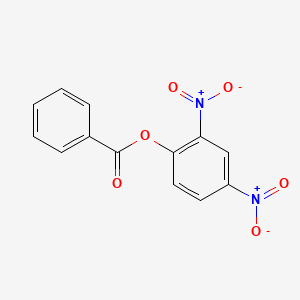
2,4-Dinitrophenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl benzoate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further esterified with benzoic acid. This compound is of significant interest in organic chemistry due to its reactivity and applications in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenyl benzoate can be synthesized through the esterification of 2,4-dinitrophenol with benzoic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrophenyl benzoate undergoes various chemical reactions, including nucleophilic substitution, transesterification, and hydrolysis. The presence of electron-withdrawing nitro groups makes the compound highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as phenols and amines in the presence of a base like potassium carbonate or sodium hydroxide.
Transesterification: Reaction with alcohols in the presence of a catalyst such as potassium carbonate in dimethylformamide (DMF).
Hydrolysis: Reaction with water or aqueous base to yield 2,4-dinitrophenol and benzoic acid.
Major Products: The major products formed from these reactions include 2,4-dinitrophenol, substituted phenols, and various esters depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and mechanistic studies of esterification and transesterification reactions.
Biology: Employed in the study of enzyme kinetics and inhibition, particularly in the context of esterases and hydrolases.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 2,4-dinitrophenyl benzoate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the substitution or transesterification product .
Comparación Con Compuestos Similares
- 2,4-Dinitrophenyl acetate
- 4-Nitrophenyl benzoate
- 2,4-Dinitrophenyl hydrazine
Comparison: 2,4-Dinitrophenyl benzoate is unique due to the presence of both nitro groups and the benzoate ester, which confer distinct reactivity patterns. Compared to 2,4-dinitrophenyl acetate, it has a higher molecular weight and different steric properties. The presence of the benzoate group also influences its solubility and reactivity compared to 4-nitrophenyl benzoate .
Propiedades
Número CAS |
1523-15-5 |
|---|---|
Fórmula molecular |
C13H8N2O6 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) benzoate |
InChI |
InChI=1S/C13H8N2O6/c16-13(9-4-2-1-3-5-9)21-12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8H |
Clave InChI |
HQRCXANPDFUQGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



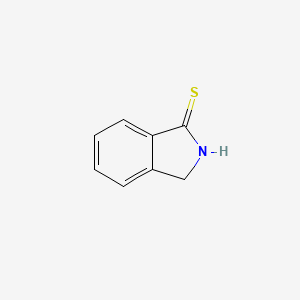
![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
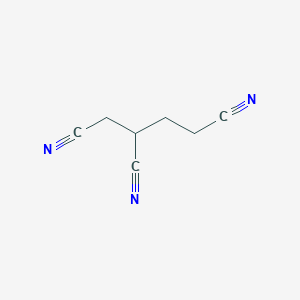
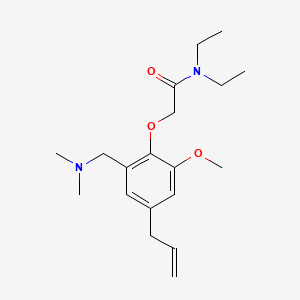
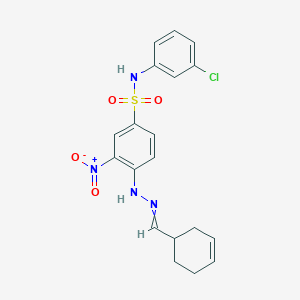

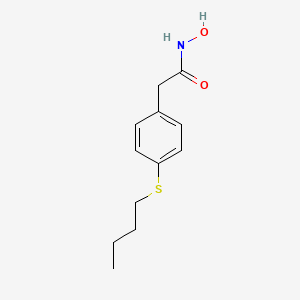
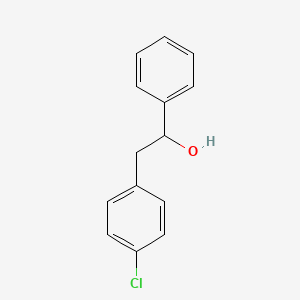
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
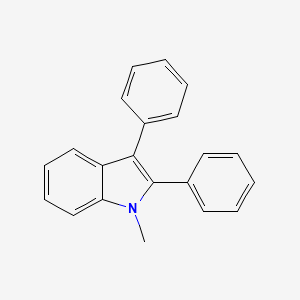
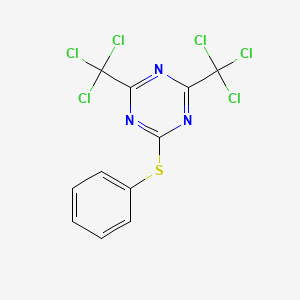
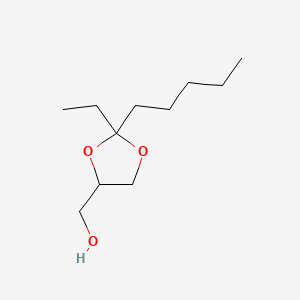
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
